![molecular formula C23H21N5O2S B11514943 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide CAS No. 443332-94-3](/img/structure/B11514943.png)
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide
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Overview
Description
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, a methoxymethyl group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano and methoxymethyl groups, and the coupling of the phenyldiazenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the pyridine ring and other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
- 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-cyclohexylacetamide
- 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide .
Uniqueness
The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H21N3O2S
- Molecular Weight : 365.45 g/mol
- IUPAC Name : this compound
- SMILES : Cc(cc1)c(C)cc1NC(CSc1nc(C)cc(COC)c1C#N)=O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their function.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound show promise in cancer therapy. For instance, research demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G1 phase |
A549 (Lung Cancer) | 15 | Inhibition of migration |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies revealed significant activity against both gram-positive and gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
In animal models, the compound exhibited anti-inflammatory effects by reducing cytokine production and inhibiting inflammatory pathways. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related compounds. The results indicated that modifications to the pyridine ring enhanced cytotoxicity against MCF-7 cells, suggesting that further structural optimization could yield more potent analogs.
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against drug-resistant strains of bacteria. The findings highlighted that the compound's unique structure allowed it to penetrate bacterial membranes effectively, leading to increased bactericidal activity.
Properties
CAS No. |
443332-94-3 |
---|---|
Molecular Formula |
C23H21N5O2S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16-12-17(14-30-2)21(13-24)23(25-16)31-15-22(29)26-18-8-10-20(11-9-18)28-27-19-6-4-3-5-7-19/h3-12H,14-15H2,1-2H3,(H,26,29) |
InChI Key |
BZKMWKOJZLQKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C#N)COC |
Origin of Product |
United States |
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